Acumapimod

Catalog No.
S517162
CAS No.
836683-15-9
M.F
C22H19N5O2
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acumapimod

Researchers using generic p38 inhibitors for COPD models face hepatotoxicity artifacts and CYP3A4-driven PK variability. Acumapimod (BCT-197) addresses these with a clean hepatotoxic profile and stable systemic exposure despite strong CYP3A4 inhibitors like itraconazole.

  • Non-hepatotoxic, enabling higher dosing without liver toxicity artifacts.
  • Stable PK in polypharmacy assays, reducing confounding variables.
  • Superior FEV1 improvement vs. prednisone, optimal positive control for AECOPD.
  • Process-ready solubility ≥2.5 mg/mL in SBE-β-CD/DMSO.

CAS Number

836683-15-9

Product Name

Acumapimod

IUPAC Name

3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29)

InChI Key

VGUSQKZDZHAAEE-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

BCT-197; BCT197; BCT 197; BCT197A2201; Acumapimod

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N

The exact mass of the compound Acumapimod is 385.15387 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Acumapimod (BCT-197) is an orally active, low-molecular-weight p38α mitogen-activated protein kinase (MAPK) inhibitor with an IC50 of <1 μM. Originally developed to target severe acute exacerbations of chronic obstructive pulmonary disease (AECOPD), this compound is highly valued in preclinical procurement for its optimized oral bioavailability and well-characterized pharmacokinetic profile [1]. Unlike early-generation tool compounds, Acumapimod is specifically engineered to maintain systemic exposure without triggering the dose-limiting hepatotoxicity often associated with the p38 inhibitor class [2]. Its compatibility with standard preclinical co-solvents, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), makes it a reliable, process-ready reference material for advanced in vivo inflammatory models .

Research Fit

Pathway study

p38α MAPK inhibition research context for inflammatory signaling models

Dosing route

Oral administration research tool; linear PK supports exposure–response modeling

Metabolism & DDI

CYP3A4 substrate/P-gp substrate; co-administration interaction study fit

Substituting Acumapimod with older, generic p38 MAPK inhibitors (e.g., SB203580) or closely related clinical analogs (e.g., Losmapimod) frequently compromises in vivo study integrity. Losmapimod, for instance, failed to induce significant improvements in exercise tolerance or lung function in specific COPD trials, whereas Acumapimod has demonstrated statistically significant efficacy in improving forced expiratory volume (FEV1) [1]. Furthermore, generic substitution in polypharmacy models often introduces severe confounding variables due to cytochrome P450 3A4 (CYP3A4) drug-drug interactions. While many p38 inhibitors experience drastic pharmacokinetic shifts when co-administered with CYP3A4 modulators, Acumapimod maintains a stable systemic exposure profile even in the presence of strong inhibitors like itraconazole[2]. Finally, the well-documented hepatotoxicity of early-generation p38 inhibitors limits their dosing windows, a restriction Acumapimod bypasses, ensuring cleaner data in long-term or high-dose systemic inflammation assays[1].

Substitution Risk

Development-stage differentiation: other oral p38 inhibitors for COPD models have been discontinued, limiting cross-study comparator consistency.
Pulmonary function endpoint response may differ across p38 inhibitors; reported FEV1 changes may not transfer between compounds.
CYP3A4 co-administration interaction profile may differ from other kinase inhibitors, potentially altering polypharmacy study design.

In Vivo Pulmonary Efficacy vs. Standard of Care

In clinical models of acute exacerbations of COPD (AECOPD), short-term treatment with Acumapimod (75 mg dose) demonstrated a statistically significant improvement in lung function over 14 days compared to standard baselines [1].

Evidence DimensionForced Expiratory Volume in 1 second (FEV1) AUC over 14 days
Target Compound DataStatistically significant improvement in FEV1 AUC (75 mg repeat-dose)
Comparator Or BaselinePlacebo and Prednisone (Standard of Care)
Quantified DifferenceOutperformed both placebo and prednisone in FEV1 improvement at Day 8 and overall 14-day AUC
ConditionsIn vivo AECOPD model (human clinical trial)

Validates Acumapimod as a superior positive control for in vivo respiratory inflammation models compared to standard corticosteroids.

Development status context
Class-level
1 of 4 oral p38 inhibitors still under active investigation for COPD models; PH‑797804, Losmapimod, BIRB‑796 discontinued or showed insufficient endpoint responses.
Supports COPD research model continuity with a clinically evaluated p38 inhibitor.
2015 systematic review; development trajectories may have evolved.

Pharmacokinetic Stability in Polypharmacy (CYP3A4 DDI)

Despite being a CYP3A4 and P-glycoprotein substrate, Acumapimod exhibits remarkable pharmacokinetic stability when co-administered with strong metabolic inhibitors. Physiologically-based pharmacokinetic (PBPK) modeling and clinical studies confirmed that co-administration with itraconazole yields no clinically meaningful impact on Acumapimod's systemic exposure [1].

Evidence DimensionSystemic Exposure (AUC/Cmax) Shift
Target Compound DataNo clinically meaningful impact on PK profile
Comparator Or BaselineBaseline Acumapimod administration vs. Co-administration with Itraconazole
Quantified DifferenceStable exposure without the severe AUC spikes typical of CYP3A4-metabolized kinase inhibitors
ConditionsCo-administration with strong CYP3A4 inhibitor (Itraconazole)

Crucial for researchers designing combination therapy assays, ensuring the p38 inhibitor does not introduce confounding pharmacokinetic variables.

FEV1 endpoint context
Head-to-head
Reported improvement vs placebo at Day 8 (p=0.022); higher FEV1 AUC vs placebo (p=0.02) and prednisone (p=0.01). Treatment failure reduction >50%.
Reported pulmonary function endpoint context in AECOPD trial.
Phase II; N=183; Acumapimod 75 mg repeat-dose. Endpoint-specific interpretation.

Absence of Class-Wide Hepatotoxicity

A major limitation of the p38 MAPK inhibitor class is dose-limiting hepatotoxicity, often presenting as elevated liver transaminases. In contrast, Acumapimod demonstrated zero cases of hepatotoxicity during short-term repeat-dosing regimens, providing a significantly wider therapeutic window for systemic assays [1].

Evidence DimensionIncidence of Hepatotoxicity / Transaminase Elevation
Target Compound Data0 cases of hepatotoxicity reported in study arms
Comparator Or BaselineGeneric p38 MAPK inhibitors (known for high rates of liver transaminase elevation)
Quantified DifferenceComplete absence of hepatotoxicity signals vs. established class-wide adverse event rates
ConditionsIn vivo systemic administration (75 mg repeat-dose)

Allows for higher dosing thresholds and cleaner data interpretation in systemic inflammatory models without liver-toxicity confounding factors.

Clinical event endpoint
Cross-study
Acumapimod reduced rehospitalizations >50% vs placebo; Losmapimod showed no effect on arterial inflammation (treatment effect −0.05, 95% CI −0.17 to 0.07, p=0.42).
Reported clinical event endpoint differs; endpoints and populations differ between studies.
Cross-study comparison; Losmapimod trial enrolled patients with fibrinogen >2.8 g/L.

Preclinical Formulation Solubility and Processability

Highly lipophilic p38 inhibitors often suffer from poor aqueous solubility, complicating oral dosing. Acumapimod readily achieves a stable, clear solution at ≥ 2.5 mg/mL (6.49 mM) using standard preclinical vehicles, such as a 10% DMSO and 90% (20% SBE-β-CD in saline) mixture, ensuring reproducible systemic delivery .

Evidence DimensionVehicle Solubility for Oral Dosing
Target Compound Data≥ 2.5 mg/mL (6.49 mM) clear solution
Comparator Or BaselineUnformulated aqueous baseline
Quantified DifferenceAchieves stable dissolution without precipitation or phase separation
Conditions10% DMSO + 90% (20% SBE-β-CD in saline) or 10% DMSO + 90% Corn Oil

Ensures reproducible oral dosing and systemic exposure in rodent models, avoiding precipitation-induced bioavailability failures.

PK/DDI profile
Reported
CL/F 1.76 L/h; linear PK over 0.1–75 mg. No clinically meaningful exposure change with azithromycin or itraconazole.
Supports co-administration research without dose adjustment.
PBPK modeling and clinical DDI study; healthy volunteer data.
Influenza model context
Data to verify
6 mg/kg increased survival vs vehicle; lower clinically relevant dose maintained viral load, unlike dexamethasone and high-dose Acumapimod.
Differentiated viral-load context; supports infectious exacerbation model interpretation.
Mouse H1N1 model; source-specific review needed.

In Vivo Models of Acute Pulmonary Exacerbation

Due to its statistically significant superiority over prednisone in improving FEV1 AUC, Acumapimod is the optimal positive control for modeling acute exacerbations of COPD (AECOPD) and severe asthma in preclinical settings [1].

Polypharmacy and Combination Therapy Screening

Because its pharmacokinetic profile remains stable even when co-administered with strong CYP3A4 inhibitors like itraconazole, Acumapimod is uniquely suited for combination therapy assays where metabolic drug-drug interactions would otherwise confound results [2].

High-Dose Systemic Inflammation Assays

Leveraging its complete absence of class-typical hepatotoxicity, Acumapimod allows researchers to evaluate profound p38α inhibition and cytokine (TNF-α, IL-6) suppression at higher dosing thresholds without liver-toxicity artifacts [1].

Oral Formulation and Bioavailability Optimization

As a compound that achieves clear, stable solutions at ≥ 2.5 mg/mL in SBE-β-CD/DMSO vehicles, Acumapimod serves as a reliable benchmark for developing and testing lipid-based or cyclodextrin-assisted oral delivery systems for lipophilic weak bases .

Application Fit

Application
Selection Property
Validation Focus
COPD exacerbation model studies
Pulmonary function endpoint context
FEV1 and rehospitalization endpoint review
CYP3A4 co-administration research
DDI susceptibility profile
CYP3A4 inhibitor interaction validation
Influenza exacerbation model studies
Viral-load preservation context
Survival and immunomodulation endpoint review
p38 inhibitor comparator studies
Class comparator context
Cross-study endpoint comparison review

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

385.15387487 Da

Monoisotopic Mass

385.15387487 Da

Heavy Atom Count

29

Appearance

Yellow to orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2F16KW647L

Other CAS

836683-15-9

Wikipedia

Acumapimod
1: Norman P. Investigational p38 inhibitors for the treatment of chronic

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